5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antibacterial and Antifungal Properties
5-[[4-(Diethylamino)phenyl]methylene]-2,4-thiazolidinedione derivatives have demonstrated significant biological activities, particularly in the realm of antibacterial and antifungal properties. For instance, certain compounds bearing pyridine or piperazine moieties exhibit good to excellent antibacterial activity, while those with piperazine moieties also show notable antifungal activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015). Additionally, a study on 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives found them to display modest to good antimicrobial activity, with some molecules showing superior inhibition zones compared to reference drugs (Nastasă, Duma, Pîrnău, Vlase, Tiperciuc, & Oniga, 2015).
2. Anticancer and Antioxidant Activities
Some derivatives of this compound, such as 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones, have shown high antioxidant and anticancer activities. These compounds were synthesized using ketene N,S-acetal salts and exhibited notable efficacy in related biological tests (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).
3. Corrosion Inhibition
Thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors. Studies reveal that certain derivatives can effectively inhibit mild steel corrosion in acidic solutions, demonstrating their utility in industrial applications (Yadav, Behera, Kumar, & Yadav, 2015).
4. Electronic and Structural Studies
This compound and its derivatives have been the subject of various electronic and structural studies, such as investigations into the electronic structure and NMR chemical shifts. These studies provide deeper insights into the molecular behavior and potential applications of these compounds (Rančić, Trišović, Milčić, Ajaj, & Marinković, 2013).
5. Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for these compounds, enhancing the efficiency and scalability of their production. For instance, an efficient one-step method for the large-scale synthesis of 2,4-thiazolidinedione, a key component, has been developed, contributing to the cost-effective production of these compounds (Meng, Li, & Zheng, 2008).
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as an activator of PPAR . By binding to these receptors, it influences the transcription of various genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation . This interaction leads to changes in cellular functions, contributing to its antidiabetic and anti-inflammatory effects .
Biochemical Pathways
The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- affects several biochemical pathways. It enhances insulin sensitivity, reduces glucose production in the liver, increases glucose uptake in muscle and adipose tissue, and improves lipid metabolism . These changes in metabolic pathways contribute to the compound’s antidiabetic effects .
Pharmacokinetics
Like other thiazolidinediones, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the bile and urine . These properties can influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- results in improved insulin sensitivity, reduced blood glucose levels, and improved lipid profiles . These molecular and cellular effects contribute to its therapeutic benefits in the management of type 2 diabetes .
Action Environment
Environmental factors such as diet, physical activity, and co-existing medical conditions can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-. For instance, a diet high in fat can reduce its efficacy, while regular physical activity can enhance its antidiabetic effects . Additionally, liver or kidney disease can affect the metabolism and excretion of the compound, potentially altering its therapeutic effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is known to interact with various enzymes and proteins. It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . This interaction plays a significant role in the regulation of adipocyte differentiation and insulin sensitivity .
Cellular Effects
The compound exerts various effects on cellular processes. For instance, it has been reported to have an effect on the aging process in kidneys from Fischer 344 rats . It influences cell function by altering the concentration of hormones secreted by adipocytes, particularly adiponectin .
Molecular Mechanism
At the molecular level, 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- exerts its effects through several mechanisms. It stimulates the PPARγ receptor for its antidiabetic activity, interacts with the cytoplasmic Mur ligase enzyme for its antimicrobial activity, and scavenges reactive oxygen species (ROS) for its antioxidant activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione involves the condensation of 4-(diethylamino)benzaldehyde with 2,4-thiazolidinedione in the presence of a suitable catalyst.", "Starting Materials": [ "4-(diethylamino)benzaldehyde", "2,4-thiazolidinedione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(diethylamino)benzaldehyde and 2,4-thiazolidinedione in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS No. |
24044-48-2 |
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18) |
InChI Key |
KDTOSYKCRNPHIP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.